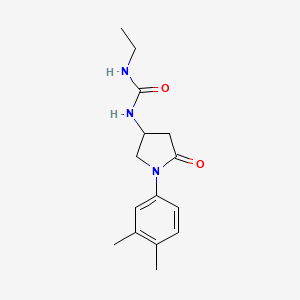

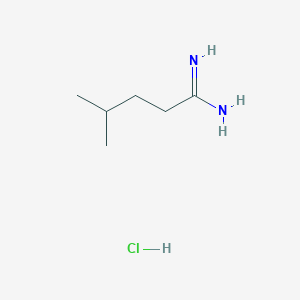

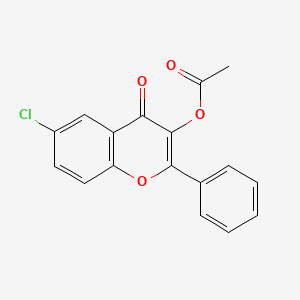

![molecular formula C9H8ClNO2 B2839663 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde CAS No. 1557020-56-0](/img/structure/B2839663.png)

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of different research applications. In

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of this compound is in the synthesis of various heterocyclic compounds. For instance, its structural framework is utilized in preparing heterocyclic chalcones and dipyrazolopyridines through reactions with acetophenones and hydrazine hydrate, highlighting its versatility as a precursor for complex organic synthesis (Quiroga et al., 2010). Similarly, the synthesis of novel 1,4-dihydropyridine derivatives featuring 4-pyrone moieties demonstrates its utility in medicinal chemistry for creating compounds with potential calcium channel blocking activity (Shahrisa et al., 2012).

Chemical Reaction Studies

This compound also serves as a key participant in various chemical reactions. For example, it plays a crucial role in the Vilsmeier–Haack reaction, leading to the creation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are valuable for synthesizing a wide range of heterocyclic compounds (Quiroga et al., 2010). Moreover, its involvement in Sonogashira-Type reactions for the synthesis of Pyrazolo[4,3-c]pyridines showcases its utility in constructing complex molecular architectures (Vilkauskaitė et al., 2011).

Antimicrobial Activity

Additionally, the derivative compounds synthesized using 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde have been evaluated for their antimicrobial properties. This application is crucial in the discovery of new antibacterial agents, where compounds such as pyrazolopyridine derivatives have shown promising activity against various bacterial strains (Panda et al., 2011).

Photophysical Properties

The study of the photophysical properties of compounds derived from 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde, such as heterocyclic orthoaminoaldehydes, contributes to a deeper understanding of how substituents affect fluorescence. This is vital for developing fluorescent materials and understanding electronic interactions in molecular systems (Patil et al., 2010).

properties

IUPAC Name |

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-9-6(4-12)3-7-5-13-2-1-8(7)11-9/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUINVRKTRJDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC(=C(N=C21)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

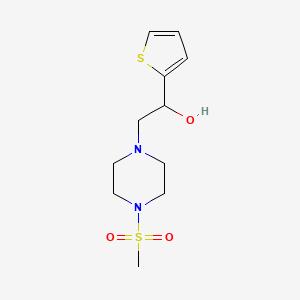

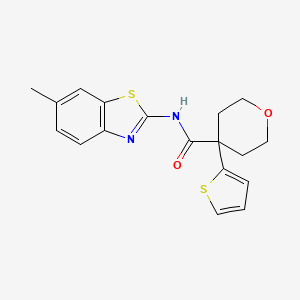

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

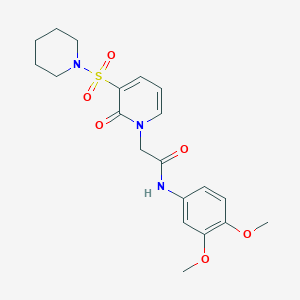

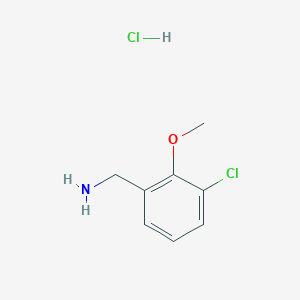

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839587.png)

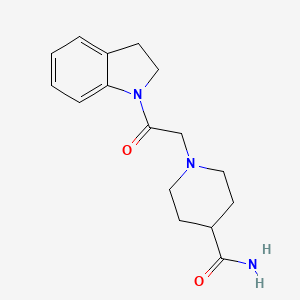

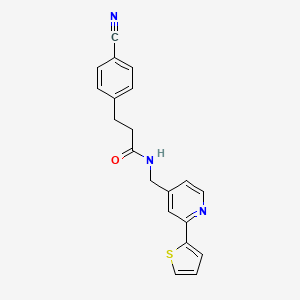

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)